molecular formula C7H9F3O2 B6150674 ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate CAS No. 64750-89-6

ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate

Cat. No.: B6150674
CAS No.: 64750-89-6
M. Wt: 182.1
InChI Key:
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Description

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate is an organic compound characterized by the presence of a trifluoromethyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate typically involves the reaction of ethyl 2-propynoate with trifluoromethyl-containing reagents under specific conditions. One common method involves the use of lithium bromide and acetic acid in acetonitrile as solvents, with the reaction carried out under reflux conditions . The reaction is monitored by gas-liquid chromatography (GLC) and typically completes within 24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of esters to alcohols.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and reduced side effects.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate exerts its effects depends on its specific application. In organic synthesis, its reactivity is influenced by the presence of the trifluoromethyl group, which can stabilize intermediates and transition states. In biological systems, its mechanism of action would depend on its interaction with molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2Z)-3-bromopropenoate: Similar in structure but with a bromine atom instead of a trifluoromethyl group.

    Ethyl (2Z)-3-chloropropenoate: Contains a chlorine atom instead of a trifluoromethyl group.

    Ethyl (2Z)-3-fluoropropenoate: Contains a single fluorine atom instead of a trifluoromethyl group.

Uniqueness

Ethyl (2Z)-4,4,4-trifluoro-3-methylbut-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the development of pharmaceuticals and materials with specific desired properties.

Properties

CAS No.

64750-89-6

Molecular Formula

C7H9F3O2

Molecular Weight

182.1

Purity

95

Origin of Product

United States

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